molecular formula C21H18ClN3O3 B2736668 1-[(4-chlorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941903-17-9

1-[(4-chlorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2736668
CAS No.: 941903-17-9
M. Wt: 395.84
InChI Key: BAILGHMSXPIOMJ-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a chlorobenzyl group, and a dihydropyridine carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves a multi-step process. One common synthetic route begins with the preparation of the dihydropyridine core, which is achieved through a Hantzsch pyridine synthesis. This involves the condensation of an aldehyde, a β-keto ester, and ammonia under acidic conditions. The resulting dihydropyridine intermediate is then subjected to further functionalization to introduce the acetamidophenyl and chlorobenzyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydropyridine or tetrahydropyridine analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydropyridine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nature of the substituent introduced.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has numerous applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and kinetics.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for conditions such as inflammation, cancer, and neurological disorders.

    Industry: The compound’s unique properties make it useful in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism by which 1-[(4-chlorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with specific enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. For example, it could inhibit or activate certain signaling pathways, leading to changes in gene expression, protein synthesis, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-N~2~-(4-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide
  • N-(4-acetamidophenyl)-N~2~-(4-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]acetamide

Uniqueness

1-[(4-chlorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c1-14(26)23-17-8-10-18(11-9-17)24-20(27)19-3-2-12-25(21(19)28)13-15-4-6-16(22)7-5-15/h2-12H,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAILGHMSXPIOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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